molecular formula C10H8Cl2N4OS B1674432 iKIX1 CAS No. 656222-54-7

iKIX1

Cat. No. B1674432
M. Wt: 303.17 g/mol
InChI Key: XKQJVBSDCOCZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IKIX1 is an antifungal agent that resensitizes drug-resistant Candida glabrata to azole antifungals in vitro . It blocks the interaction between the CgGal11A KIX domain and the CgPdr1 activation domain .


Synthesis Analysis

The synthesis of iKIX1 involves the exploration of the chemical space around the iKIX1 scaffold using commercial and custom synthesized iKIX1 analogues . The empirical formula of iKIX1 is C10H8Cl2N4OS .


Molecular Structure Analysis

The molecular structure of iKIX1 was determined using NMR structure of the C. glabrata Gal11A KIX domain . This provided a detailed understanding of the molecular mechanism of Pdr1 gene activation and multidrug resistance inhibition by iKIX1 .


Chemical Reactions Analysis

IKIX1 inhibits the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1 . This inhibition leads to the resensitization of drug-resistant C. glabrata to azole antifungals .


Physical And Chemical Properties Analysis

IKIX1 has a molecular weight of 303.17 g/mol . Its molecular formula is C10H8Cl2N4OS . The exact mass and monoisotopic mass of iKIX1 are 301.9795875 g/mol . It has a topological polar surface area of 109 Ų .

Scientific Research Applications

  • Scientific Field : Immune System Research, specifically in the study of fungal infections .
  • Summary of the Application : iKIX1 is an antifungal agent that re-sensitizes drug-resistant Candida glabrata to azole antifungals . It acts by inhibiting the protein–protein interaction between the fungal transcription factor Pdr1 and the KIX domain of the MED15 subunit of the co-activator Mediator .
  • Methods of Application or Experimental Procedures : iKIX1 inhibits cell growth in a concentration-dependent manner in the presence of 5 µM Ketoconazole (KET) in HepG2 cells . In vitro binding studies reveal that the Kd of the CgPdr1 activation domain (AD) for the CgGal11A KIX domain is 0.32 µM and the apparent Ki for iKIX1 is 18 µM . A chromatin immunoprecipitation (ChIP) assay is used to examine Gal11/Med15 recruitment to Pdr1-regulated target genes in S. cerevisiae .
  • Results or Outcomes : iKIX1 inhibits ketoconazole (KET)-induced upregulation of luciferase activity in a dose-responsive manner in an Sc pdr1Δpdr3Δ strain containing plasmid-borne CgPDR1 and 3XPDRE-luciferase . It also reduces efflux pump gene expression and restores azole-sensitivity to PDR1 gain-of-function mutant Candida glabrata strains in plate assays . In mouse assays, combination treatment with iKIX1 and fluconazole showed significant reduction of fungal burden in mice injected with two different azole-resistant C. glabrata strains .

Safety And Hazards

IKIX1 is very toxic if swallowed and irritating to skin and eyes . It may cause respiratory irritation . It also poses a possible risk of impaired fertility and harm to unborn child . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

The future directions of iKIX1 research involve further exploration of its potential as a novel therapeutic strategy in fungal infectious disease . The feasibility of small-molecule targeting of a transcription factor-binding site in Mediator by iKIX1 has been demonstrated .

properties

IUPAC Name

1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQJVBSDCOCZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-{[(3,4-dichlorophenyl)carbamothioyl]amino}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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